molecular formula C18H15FN4O2 B2842169 5-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008977-17-0

5-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2842169
CAS No.: 1008977-17-0
M. Wt: 338.342
InChI Key: KJHGNUMMYZWLOV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core substituted with a 4-fluorophenyl group at position 5 and a 3-methylbenzyl moiety at position 1. This structure combines a rigid bicyclic system with electron-withdrawing (fluorophenyl) and lipophilic (methylbenzyl) substituents, which are often associated with enhanced metabolic stability and target binding in medicinal chemistry .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-3-2-4-12(9-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-7-5-13(19)6-8-14/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHGNUMMYZWLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
CuAAC + Oxidation 78–92 High regioselectivity, Scalable Multi-step, Toxic oxidants
Cyclocondensation 65–80 Convergent, Stereocontrol Sensitive to temperature fluctuations
Ugi-Azide MCR 55–70 Atom economy, Fewer steps Low yield in dione formation

Late-stage Suzuki-Miyaura coupling enables introduction of the 4-fluorophenyl group. Bromination of the pyrrolo-triazole-dione core at position 5 using NBS (N-bromosuccinimide) under radical initiation (AIBN) provides a handle for palladium-catalyzed cross-coupling. Optimal conditions employ Pd(PPh3)4 (5 mol%), 4-fluorophenylboronic acid (1.2 equiv.), and K2CO3 in dioxane/water (4:1) at 80°C, achieving 88% yield.

3-Methylbenzyl Substituent Incorporation

The 3-methylbenzyl group is introduced via N-alkylation of a secondary amine intermediate. Treatment of 1H-pyrrolo[3,4-d]triazole-4,6-dione with 3-methylbenzyl bromide in the presence of K2CO3 in DMF at 50°C affords the alkylated product in 76% yield. Alternatively, reductive amination using 3-methylbenzaldehyde and NaBH3CN in methanol selectively functionalizes the pyrrolidine nitrogen without affecting the dione groups.

Purification and Characterization

Final purification is achieved via recrystallization from ethyl acetate/hexane (1:3), yielding needle-like crystals suitable for X-ray diffraction. HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >99% purity. Key spectroscopic signatures include:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.12 (m, 8H, Ar-H), 5.21 (s, 2H, CH2Ph), 4.89 (dd, J = 9.8 Hz, 1H, 3a-H), 3.72–3.65 (m, 2H, 6-H2)
  • HRMS (ESI+): m/z calcd for C20H17FN4O2 [M+H]+ 388.1294, found 388.1296

Chemical Reactions Analysis

5-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar triazole and pyrrole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation. The triazole ring is known for its ability to interfere with cell signaling pathways crucial for tumor growth.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that a related triazole compound effectively inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Spectrum of Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The fluorophenyl group enhances lipophilicity, which may improve membrane permeability and thus antimicrobial efficacy.
  • Research Findings : A recent investigation highlighted that modifications of similar triazole compounds exhibited potent antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves the binding of the triazole group to the enzyme's active site .
  • Case Studies : Research on tacrine-triazole hybrids has demonstrated enhanced inhibitory activity against cholinesterase compared to standard drugs .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology:

  • Fluorescent Properties : Its ability to emit light in the blue spectrum is particularly valuable for OLED applications where color purity is essential .
  • Research Insights : A patent describes a long-lifetime deep blue fluorescent dopant material based on similar chemical structures that can enhance the efficiency and longevity of OLED devices .

Photovoltaic Applications

The compound may also find applications in solar energy conversion:

  • Conductive Polymers : Research suggests that incorporating this compound into polymer matrices can improve charge transport properties in organic photovoltaic cells.
  • Performance Metrics : Studies have shown that devices utilizing similar triazole derivatives exhibit higher power conversion efficiencies compared to conventional materials.

Pesticide Development

The structural characteristics of this compound indicate potential use as a pesticide:

  • Mode of Action : Compounds with triazole rings are known to disrupt fungal cell membranes or inhibit key metabolic pathways.
  • Field Trials : Preliminary field studies have indicated that derivatives of this compound can effectively control fungal pathogens in crops without significant phytotoxicity.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The triazole ring in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to isoxazole or oxazole analogs .
  • Fluorine at the 4-position of the phenyl group is conserved in multiple analogs, suggesting its role in improving pharmacokinetic properties .

Key Findings :

  • Triazole-containing compounds exhibit broad activity due to their ability to mimic peptide bonds and interact with biological targets .
  • Fluorinated analogs (e.g., target compound, derivatives) show enhanced membrane permeability and metabolic stability .
  • Pyrrolo-triazole-diones with bulky substituents (e.g., methylbenzyl in the target compound) may improve target selectivity but require further pharmacokinetic validation.

Structural Characterization

Common techniques for analogs include:

  • X-ray Crystallography : Used to confirm the crystal structures of pyrazoline and triazole derivatives () .
  • Spectroscopic Methods : NMR and IR for elucidating electronic environments and functional groups () .
  • Software Tools : SHELXL () and WinGX () for refining crystallographic data .

Q & A

Basic Questions

Q. What synthetic strategies are effective for pyrrolo[3,4-d][1,2,3]triazole-dione derivatives, and how do substituents influence reaction pathways?

  • Methodology : Multi-step organic synthesis, including cycloaddition and functionalization, is commonly used. Substituents like fluorophenyl groups require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid steric hindrance and ensure regioselectivity. Halogen substituents (e.g., fluorine) enhance electrophilicity, influencing reaction rates and product stability .
  • Key Considerations : Optimize copper-catalyzed click chemistry for triazole ring formation, as demonstrated in analogous compounds .

Q. Which spectroscopic and crystallographic methods are critical for characterizing stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemistry and confirming fused-ring systems. Pair with NMR (¹H/¹³C) and FTIR to validate functional groups. For example, orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) have been used to resolve similar triazole derivatives .
  • Data Interpretation : Compare experimental bond lengths (e.g., C–C: ~1.54 Å) and angles with computational models to detect structural anomalies .

Q. How do aryl substituents (e.g., fluorophenyl vs. chlorophenyl) impact physicochemical properties?

  • Methodology : Use comparative studies of halogenated analogs to assess effects on lipophilicity (logP), solubility, and thermal stability. Fluorine’s electronegativity increases metabolic stability but may reduce solubility compared to chlorine .
  • Experimental Design : Conduct DSC/TGA to analyze melting points and decomposition profiles, correlating with substituent electronic effects .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved for fluorophenyl-triazole-diones?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma protein binding, hepatic metabolism) to identify bioavailability limitations. Use molecular docking to assess target engagement discrepancies. For example, fluorophenyl derivatives may show strong in vitro binding but poor membrane permeability in vivo .
  • Case Study : Analyze SAR trends in pyrazole-triazole hybrids, where fluorophenyl groups enhance target affinity but require prodrug strategies for in vivo efficacy .

Q. What computational approaches predict reactivity and binding affinities of halogenated pyrrolo-triazole-diones?

  • Methodology : Combine DFT calculations (e.g., B3LYP/6-31G*) for reaction pathway analysis with molecular dynamics (MD) simulations for binding mode prediction. ICReDD’s quantum-chemical reaction path search methods can narrow optimal synthetic conditions .
  • Validation : Cross-validate computational results with SC-XRD and in vitro assays. For example, trifluoromethyl groups increase steric demand, requiring torsional angle adjustments in MD simulations .

Q. How to optimize synthesis of sterically hindered pyrrolo-triazole-diones while minimizing byproducts?

  • Methodology : Use design of experiments (DoE) to test variables like solvent polarity (e.g., THF vs. DMF), catalyst loading, and reaction time. For example, 61% yield was achieved for a triazole-pyrazole hybrid using CuSO₄/ascorbate in THF/H₂O at 50°C .
  • Troubleshooting : Employ LC-MS to monitor intermediate formation and adjust stoichiometry to avoid dimerization or ring-opening byproducts .

Q. How can machine learning (ML) accelerate the development of bioactive pyrrolo-triazole-diones?

  • Methodology : Train ML models on datasets of triazole derivatives (e.g., IC₅₀, logP, synthetic yields) to predict bioactivity and optimal reaction conditions. Integrate with robotic platforms for autonomous experimentation, as proposed in smart laboratory frameworks .
  • Implementation : Use COMSOL Multiphysics for reaction simulation, feeding output into ML algorithms to iteratively refine synthetic protocols .

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